1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Overview
Description
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a propylpentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one typically involves the reaction of 3-chloropyridine with a suitable propylpentanone precursor. One common method is the Friedel-Crafts acylation reaction, where 3-chloropyridine is reacted with 2-propylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
- 1-(3-Chloropyridin-4-yl)-2-ethylpentan-1-one
- 1-(3-Chloropyridin-4-yl)-2-butylpentan-1-one
Uniqueness: 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propyl group in the pentanone moiety influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Chemical Structure and Properties
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one has a molecular formula of and is characterized by the presence of a chloropyridine moiety. The structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in pharmacological contexts.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following activities:
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting tumor growth in various cancer models, suggesting potential applications in oncology.
- Antimicrobial Properties : Compounds containing chloropyridine rings are often investigated for their antimicrobial effects against a range of pathogens.
Anticancer Activity
A study published in Cancer Research highlighted the effectiveness of pyridine derivatives in inhibiting cancer cell proliferation. In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry examined the antimicrobial properties of chloropyridine derivatives. The study found that these compounds demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Summary of Biological Activities
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-propylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-5-10(6-4-2)13(16)11-7-8-15-9-12(11)14/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVMSYRTIOYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696458 | |
Record name | 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-73-4 | |
Record name | 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.